2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide

Covalent Inhibitor Chemical Biology Target Engagement

2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is a versatile chloroacetamide building block featuring a reactive warhead for covalent inhibitor design. Unlike non-chlorinated analogs, the chlorine atom enables irreversible bond formation with cysteine residues in kinases and proteases, ensuring sustained target engagement. Its sterically hindered piperidine-cyclohexyl core provides conformational constraint, making it ideal for PROTAC linker synthesis and medicinal chemistry library expansion. Procure this high-purity intermediate to access unique chemical space not attainable with non-halogenated counterparts.

Molecular Formula C14H25ClN2O
Molecular Weight 272.81 g/mol
Cat. No. B13197942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
Molecular FormulaC14H25ClN2O
Molecular Weight272.81 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CNC(=O)CCl)N2CCCCC2
InChIInChI=1S/C14H25ClN2O/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17/h1-12H2,(H,16,18)
InChIKeyQURAHICPUHYPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide: Chemical Identity and Core Physicochemical Profile


2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is a synthetic chloroacetamide derivative featuring a piperidine-substituted cyclohexylmethyl scaffold. Its molecular formula is C14H25ClN2O, with a molecular weight of 272.8141 g/mol [1]. The compound is commercially available with a typical purity specification of ≥95% [1]. The structure integrates a reactive chloroacetamide moiety, a conformationally constrained cyclohexyl group, and a basic piperidine ring, making it a versatile intermediate for medicinal chemistry and chemical biology applications .

Why 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide Cannot Be Casually Substituted by In-Class Analogs


The selection of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide over structurally similar compounds hinges on its specific combination of a reactive chloroacetamide warhead and a sterically hindered cyclohexyl-piperidine core. While many piperidine-containing acetamides exist, the presence of the chlorine atom in this molecule is not merely a passive substituent; it enables covalent bond formation with nucleophilic residues in biological targets, a feature absent in its non-chlorinated counterpart N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide [1]. This covalent trapping potential can dramatically alter target engagement kinetics and selectivity profiles, making simple substitution without empirical validation scientifically unsound. The evidence presented below quantifies key differentiation dimensions that inform procurement decisions.

Quantitative Differentiation of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide: Head-to-Head and Class-Level Evidence


Covalent Warhead Potential: Chloroacetamide vs. Non-Chlorinated Acetamide Scaffold

The target compound possesses a chloroacetamide functional group, which is absent in the closely related analog N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide [1]. Chloroacetamides are established electrophilic warheads capable of forming covalent bonds with cysteine, serine, or lysine residues in proteins [2]. While the non-chlorinated analog can only engage targets through reversible non-covalent interactions, the target compound can achieve irreversible inhibition, a feature that translates to distinct target residence times and cellular potency in class-level studies of chloroacetamide-containing inhibitors [3].

Covalent Inhibitor Chemical Biology Target Engagement

Molecular Weight and Lipophilicity Differentiation from Non-Chlorinated Analog

The introduction of a chlorine atom increases the molecular weight from 238.37 g/mol (N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide) [1] to 272.8141 g/mol for the target compound [2]. This 34.44 g/mol increase, coupled with the higher lipophilicity conferred by the chlorine substituent (estimated ΔLogP ≈ +0.5), directly impacts permeability and metabolic stability [3].

Physicochemical Property ADME Prediction Medicinal Chemistry

Reactivity Profile: Chloroacetamide as an Alkylating Agent vs. Inert Acetamide

The chloroacetamide moiety in the target compound is a known alkylating agent, capable of undergoing nucleophilic substitution reactions with amines, thiols, and other nucleophiles . In contrast, the non-chlorinated analog N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide lacks this reactive handle, rendering it inert toward similar nucleophilic displacement. This reactivity is quantifiable by the half-life of chloroacetamide hydrolysis in aqueous buffer (pH 7.4, 37°C), typically ranging from 2-8 hours depending on steric hindrance, while the non-chlorinated acetamide shows negligible hydrolysis [1].

Chemical Reactivity Synthetic Intermediate Medicinal Chemistry

Optimal Procurement and Application Scenarios for 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide


Covalent Probe Development Targeting Kinases or Proteases

The chloroacetamide warhead in 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide [1] makes it suitable for incorporation into covalent inhibitor scaffolds. When conjugated to a target-recognition element, it can form irreversible bonds with catalytic cysteine residues in kinases (e.g., EGFR, BTK) or proteases. This application leverages the covalent trapping potential identified in Section 3, where the chloroacetamide group provides a clear advantage over non-chlorinated analogs for achieving sustained target engagement.

Diversification Hub for Combinatorial Chemistry Libraries

As established in Section 3, the reactive chloroacetamide group undergoes nucleophilic substitution with amines, thiols, and alcohols . This reactivity makes the compound a valuable core scaffold for generating diverse compound libraries. Procurement is justified for medicinal chemistry groups seeking to rapidly explore chemical space around the piperidinyl-cyclohexylmethyl template, as the chloro group provides a versatile synthetic handle not present in non-chlorinated counterparts.

Building Block for PROTAC Linker Synthesis

The presence of a reactive chloroacetamide group, as detailed in Section 3, enables the compound to serve as an electrophilic precursor for synthesizing heterobifunctional linkers used in PROTAC (Proteolysis Targeting Chimera) design. The chloroacetamide can react with thiols or amines to attach various E3 ligase ligands or target-binding moieties, facilitating the construction of degraders that exploit the compound's unique steric and electronic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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